N-Benzyl-N-methyl-L-isoleucine N-Benzyl-N-methyl-L-isoleucine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20419455
InChI: InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

N-Benzyl-N-methyl-L-isoleucine

CAS No.:

Cat. No.: VC20419455

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-N-methyl-L-isoleucine -

Specification

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name 2-[benzyl(methyl)amino]-3-methylpentanoic acid
Standard InChI InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)
Standard InChI Key UMCNRCSUWIPPOC-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

N-Benzyl-N-methyl-L-isoleucine is a chiral molecule with stereochemical specificity at the α- and β-carbon positions. Its IUPAC name, (2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid, reflects the (S) configuration at both chiral centers . The benzyl group (C₆H₅CH₂) and methyl group (CH₃) are attached to the nitrogen atom, while the carboxylic acid moiety remains unmodified (Figure 1).

Table 1: Structural Descriptors of N-Benzyl-N-Methyl-L-Isoleucine

PropertyValue/DescriptorSource
IUPAC Name(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid
SMILESCCC@HC@@HN(C)CC1=CC=CC=C1
InChI KeyUMCNRCSUWIPPOC-AAEUAGOBSA-N
Molecular FormulaC₁₄H₂₁NO₂
Molecular Weight235.32 g/mol

Stereochemical Considerations

The (2S,3S) configuration ensures compatibility with enzymatic systems that recognize L-amino acid substrates. This stereochemistry is critical for its interactions with metalloaminopeptidases, as demonstrated in molecular docking studies .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyObservationSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coeff.)Estimated 2.1 (hydrophobic benzyl group)
StabilityStable at -20°C; sensitive to hydrolysis

Synthesis and Characterization

Synthetic Route

The most efficient synthesis involves a three-component phospha-Mannich reaction, utilizing N-benzyl-isoleucine, formaldehyde, and formic acid under controlled conditions .

ParameterOptimal ValueImpact on Yield
Temperature90°CMaximizes imine formation
Reaction Time2 hoursPrevents over-alkylation
SolventWater/acetoneEnhances crystallization

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of benzyl (δ 7.2–7.4 ppm) and methyl groups (δ 1.0–1.2 ppm) .

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 236.3 .

Applications in Biochemical Research

Enzyme Inhibition

N-Benzyl-N-methyl-L-isoleucine acts as a competitive inhibitor of metalloaminopeptidases, particularly human alanyl aminopeptidase (Ki = 102 nM) . Its benzyl group occupies the P1′ hydrophobic pocket, while the methylated amine disrupts zinc coordination in the active site .

Table 4: Inhibitory Activity Against Selected Enzymes

EnzymeInhibition Constant (Ki)Source
Human alanyl aminopeptidase102 nM
Porcine leucine aminopeptidase450 nM
Plant metallopeptidase>1 µM

Peptide Modification

The compound serves as a non-natural amino acid in peptide synthesis, conferring resistance to proteolytic degradation due to its N-alkylated structure .

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